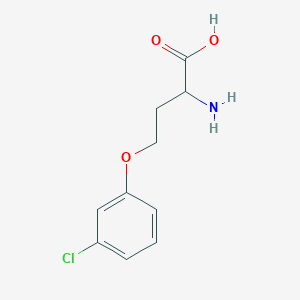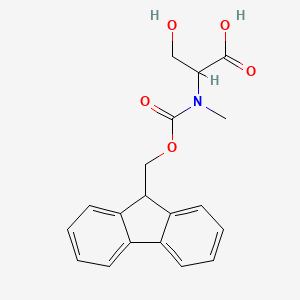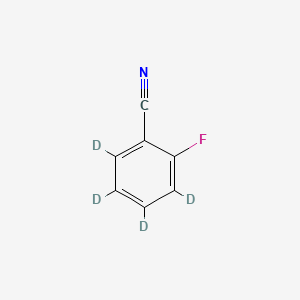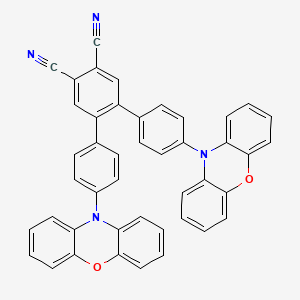
2,4-Dichlorobenzoic-D3 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzoic-D3 acid is a deuterated form of 2,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoic-D3 acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures between 100°C and 220°C, preferably between 130°C and 200°C, in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product.
化学反応の分析
Types of Reactions: 2,4-Dichlorobenzoic-D3 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated benzoic acids.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, alcohols.
Major Products: The major products formed from these reactions include various chlorinated benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-Dichlorobenzoic-D3 acid is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2,4-Dichlorobenzoic-D3 acid involves its interaction with various molecular targets and pathways. As a halogenated carboxylic acid, it can donate hydrogen ions in the presence of a base, leading to neutralization reactions. It can also interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
2,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorophenoxyacetic acid: A related herbicide with similar structural features.
2,4-Dichlorobenzoyl peroxide: Used as an initiator in polymerization reactions.
Uniqueness: 2,4-Dichlorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, making it valuable in drug development and other research areas .
特性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC名 |
2,4-dichloro-3,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
ATCRIUVQKHMXSH-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)



